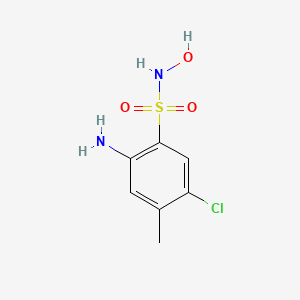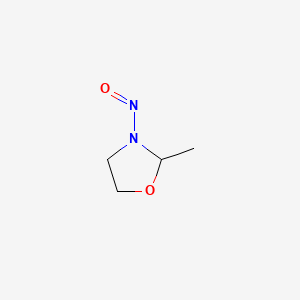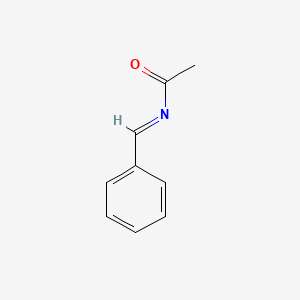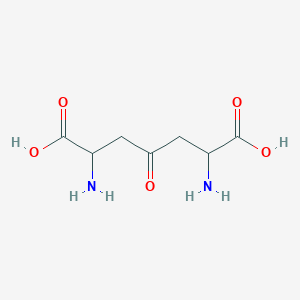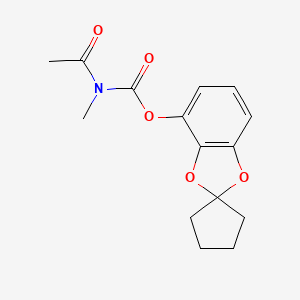
Carbamic acid, acetylmethyl-, spiro(1,3-benzodioxole-2,1'-cyclopentan)-4-yl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, acetylmethyl-, spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-yl ester is a complex organic compound characterized by its unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, acetylmethyl-, spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-yl ester typically involves multiple steps. The process begins with the preparation of the spiro(1,3-benzodioxole-2,1’-cyclopentan) core, followed by the introduction of the carbamic acid ester group. Common reagents used in these reactions include acetyl chloride, methylamine, and various catalysts to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
Carbamic acid, acetylmethyl-, spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-yl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Carbamic acid, acetylmethyl-, spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-yl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
作用機序
The mechanism of action of carbamic acid, acetylmethyl-, spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-yl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s spiro structure allows it to fit into unique binding sites, enhancing its specificity and efficacy.
類似化合物との比較
Similar Compounds
- Spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-amine
- **Cyclobutanecarboxylic acid [2-oxo-2-(5-spiro[1,3-benzodioxole-2,1’-cyclopentane]ylamino)
特性
CAS番号 |
40374-17-2 |
|---|---|
分子式 |
C15H17NO5 |
分子量 |
291.30 g/mol |
IUPAC名 |
spiro[1,3-benzodioxole-2,1'-cyclopentane]-4-yl N-acetyl-N-methylcarbamate |
InChI |
InChI=1S/C15H17NO5/c1-10(17)16(2)14(18)19-11-6-5-7-12-13(11)21-15(20-12)8-3-4-9-15/h5-7H,3-4,8-9H2,1-2H3 |
InChIキー |
JLDSAEKNILZWDY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C)C(=O)OC1=CC=CC2=C1OC3(O2)CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


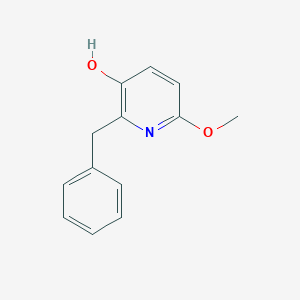
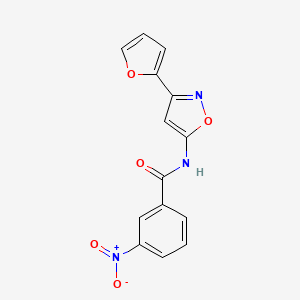

![1-[(4-Methoxyphenyl)methyl]pyridin-1-ium](/img/structure/B14668727.png)
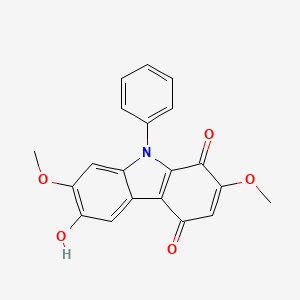
![3-[(2-Bromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14668741.png)
